3-bromo(113C)propanoic acid 3-bromo(113C)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18003502
InChI: InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i3+1
SMILES:
Molecular Formula: C3H5BrO2
Molecular Weight: 153.97 g/mol

3-bromo(113C)propanoic acid

CAS No.:

Cat. No.: VC18003502

Molecular Formula: C3H5BrO2

Molecular Weight: 153.97 g/mol

* For research use only. Not for human or veterinary use.

3-bromo(113C)propanoic acid -

Specification

Molecular Formula C3H5BrO2
Molecular Weight 153.97 g/mol
IUPAC Name 3-bromo(113C)propanoic acid
Standard InChI InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6)/i3+1
Standard InChI Key DHXNZYCXMFBMHE-LBPDFUHNSA-N
Isomeric SMILES C(CBr)[13C](=O)O
Canonical SMILES C(CBr)C(=O)O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

3-Bromo(113C)propanoic acid features a three-carbon chain with a bromine atom substituent at the terminal carbon (C3) and a carboxylic acid group (-COOH) at the first carbon (C1). The ¹³C isotope is specifically incorporated at the third carbon (C3), adjacent to the bromine atom. This structural configuration is represented by the isomeric SMILES notation C(CBr)[13C](=O)O, which explicitly denotes the isotopic label .

Table 1: Key Structural Identifiers

PropertyValueSource
IUPAC Name3-bromo(113C)propanoic acid
Canonical SMILESC(CBr)C(=O)O
Isomeric SMILESC(CBr)13CO
InChI KeyDHXNZYCXMFBMHE-LBPDFUHNSA-N
PubChem CID (Unlabeled)11553

Table 2: Comparative Physicochemical Data

Property3-Bromopropionic Acid3-Bromo(113C)propanoic AcidSource
Molecular Weight152.97 g/mol153.97 g/mol
Melting Point58–62°CNot reported
Density (25°C)1.48 g/mLAssumed similar
Water Solubility0.1 g/mLAssumed similar

Synthesis and Production

Synthetic Pathways for the Unlabeled Analog

The non-isotopic 3-bromopropionic acid is synthesized via hydrobromination of acrylonitrile followed by hydrolysis. A representative method involves refluxing acrylonitrile with 48% hydrobromic acid at 130°C for 6 hours, yielding bromopropionitrile, which is subsequently hydrolyzed under acidic conditions .

Isotopic Labeling Strategy

Analytical and Spectroscopic Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C isotope at C3 produces a distinct NMR signal split due to spin-spin coupling with the adjacent bromine atom (¹³C-⁷⁹/⁸¹Br). This splitting pattern aids in unambiguous structural assignment, particularly in complex biological matrices. The chemical shift for the carboxylic carbon (C1) is typically observed near δ 170–175 ppm in ¹³C NMR spectra .

Mass Spectrometry (MS)

In electron ionization (EI) mass spectrometry, the ¹³C label increases the molecular ion cluster by 1 Da compared to the unlabeled compound. For instance, the base peak for 3-bromo(113C)propanoic acid appears at m/z 154 (vs. m/z 153 for the unlabeled analog), facilitating precise quantification in tracer studies .

Table 3: Representative Mass Spectrometric Data

Fragment Ion (m/z)Relative Abundance (%)AssignmentSource
154100[M]⁺ (¹³C-labeled)
13745[M–OH]⁺
10930[M–COOH]⁺

Applications in Research

Metabolic Pathway Tracing

The ¹³C label enables real-time tracking of the compound’s incorporation into cellular metabolites. For example, in studies of fatty acid β-oxidation, 3-bromo(113C)propanoic acid can serve as a substrate analog to investigate enzyme kinetics or inhibitory effects .

Pharmaceutical Development

As a building block in drug synthesis, this compound facilitates the creation of isotopically labeled pharmaceuticals for pharmacokinetic studies. Its bromine atom also allows for further functionalization via nucleophilic substitution reactions .

Analytical Reference Standards

In quantitative MS assays, the ¹³C-labeled variant acts as an internal standard, compensating for matrix effects and instrument variability. This application is critical in regulatory environments requiring high-precision measurements .

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